molecular formula C9H12BrN B1519300 (4-Bromo-2,6-dimethylphenyl)methanamine CAS No. 1114822-90-0

(4-Bromo-2,6-dimethylphenyl)methanamine

Cat. No. B1519300
M. Wt: 214.1 g/mol
InChI Key: VSSRYJUNVNDQTR-UHFFFAOYSA-N
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Description

“(4-Bromo-2,6-dimethylphenyl)methanamine” is a chemical compound with the CAS Number: 2253630-40-7 . It has a molecular weight of 250.57 . The IUPAC name for this compound is (4-bromo-2,6-dimethylphenyl)methanamine hydrochloride . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2,6-dimethylphenyl)methanamine” is 1S/C9H12BrN.ClH/c1-6-3-8(10)4-7(2)9(6)5-11;/h3-4H,5,11H2,1-2H3;1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-Bromo-2,6-dimethylphenyl)methanamine” is a powder that is stored at room temperature . It has a molecular weight of 250.57 .

Scientific Research Applications

Antioxidant Properties and Synthesis

One study focused on the synthesis and antioxidant properties of derivatives related to (4-Bromo-2,6-dimethylphenyl)methanamine. Specifically, it explored the synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives. These compounds demonstrated effective antioxidant power, showing potential for use due to their antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Chemical Synthesis and Organic Chemistry

Another area of application involves regio- and chemoselective bromination processes. Research has shown that depending on the brominating reagent and the nature of the solvent, bromine can be introduced at specific positions on the molecule, facilitating the synthesis of bromo-substituted 2-cyclopenten-1-ones and their analogues. This process is crucial for creating important synthons in organic synthesis and preparing a variety of useful substances (Shirinian et al., 2012).

Photochemical Studies

Research into the photochemical decomposition of polybrominated diphenyl ether congeners in methanol/water sheds light on the environmental fate of these compounds. The study demonstrated that the photochemical reaction rate of these ethers decreases with the decreasing number of bromine substituents, highlighting the importance of understanding the chemical behavior of such compounds in environmental contexts (Eriksson, Green, Marsh, & Bergman, 2004).

Analytical Chemistry Applications

In analytical chemistry, a solid sorbent has been developed for monitoring exposure to chlorine, showcasing an application of bromo-derivatives for environmental and safety monitoring. This sorbent, utilizing 2,6-dimethylphenol (DMP), sodium bromide, and sulfuric acid, highlights the versatility of brominated compounds in developing analytical methods for detecting and quantifying chemical agents (Rando & Poovey, 1993).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSRYJUNVNDQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284647
Record name 4-Bromo-2,6-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2,6-dimethylphenyl)methanamine

CAS RN

1114822-90-0
Record name 4-Bromo-2,6-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114822-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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